molecular formula C9H15N3O2S B2666354 4-(azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole CAS No. 2097923-33-4

4-(azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole

Cat. No.: B2666354
CAS No.: 2097923-33-4
M. Wt: 229.3
InChI Key: NVEIFHIHPRLYOH-UHFFFAOYSA-N
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Description

4-(Azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole typically involves the following steps:

    Formation of Azetidine-1-sulfonyl Chloride: This intermediate is prepared by reacting azetidine with chlorosulfonic acid under controlled conditions.

    Nucleophilic Substitution: The azetidine-1-sulfonyl chloride is then reacted with 1-ethyl-2-methyl-1H-imidazole in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, depending on the reagents and conditions used.

    Substitution Reactions: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could introduce sulfone functionalities.

Scientific Research Applications

4-(Azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.

    Material Science: It is used in the synthesis of novel polymers and materials with unique properties.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 4-(azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidine-1-sulfonyl)phenylboronic acid
  • 4-(Azetidine-1-sulfonyl)benzoic acid
  • 4-(Azetidine-1-sulfonyl)phenol

Uniqueness

4-(Azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole is unique due to the presence of both the azetidine and imidazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(azetidin-1-ylsulfonyl)-1-ethyl-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-3-11-7-9(10-8(11)2)15(13,14)12-5-4-6-12/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEIFHIHPRLYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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